

Thermal analysis of Isomalt (Standard) using DSC and TGA for research

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Compound of Interest

Compound Name: Isomalt (Standard)

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A Technical Guide to the Thermal Analysis of Isomalt via DSC and TGA

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thermal properties of Isomalt, a widely used sugar substitute in the food and pharmaceutical industries, using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Understanding the thermal behavior of excipients like Isomalt is critical for formulation development, processing, and stability assessment.

Introduction to Isomalt

Isomalt is a sugar alcohol produced from sucrose in a two-step process. It is an approximately equimolar mixture of two stereoisomers: α -D-glucopyranosyl-1-6-sorbitol (GPS) and α -D-glucopyranosyl-1-6-mannitol (GPM).[1] GPM crystallizes as a dihydrate, a characteristic that significantly influences the thermal profile of standard Isomalt. Its stability, low hygroscopicity, and distinct melting behavior make it a versatile excipient.[2][3] Thermal analysis techniques like DSC and TGA are essential for characterizing its physical and chemical properties as a function of temperature.[4]

Differential Scanning Calorimetry (DSC) Analysis of Isomalt

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.^[5] It is used to identify thermal events such as glass transitions, melting, crystallization, and dehydration.

Experimental Protocol: DSC

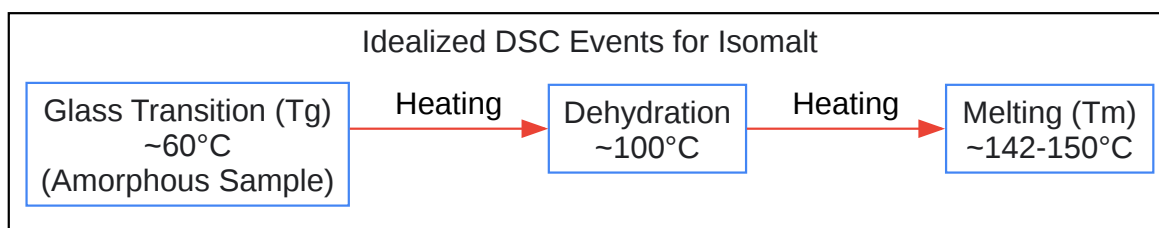
A generalized yet detailed protocol for the DSC analysis of Isomalt is outlined below. Specific instrument parameters may vary.

- **Sample Preparation:** To ensure good thermal contact and reproducible results, Isomalt samples are typically ground into a fine powder.
- **Crucible:** A small amount of the powdered sample (typically 3-10 mg) is accurately weighed and hermetically sealed in an aluminum crucible. An empty sealed crucible is used as the reference.
- **Instrument Setup:**
 - **Atmosphere:** The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
 - **Temperature Program:** A common method involves heating the sample from ambient temperature (e.g., 20°C) to a temperature above its melting point (e.g., 180°C).
 - **Heating Rate:** A constant heating rate, typically 10 K/min, is applied. Varying the heating rate can provide insights into the kinetics of thermal events.
- **Data Acquisition:** The instrument records the differential heat flow between the sample and reference crucibles as a function of temperature.

Expected Thermal Events in an Isomalt DSC Thermogram

A typical DSC scan of standard Isomalt reveals several key endothermic and exothermic events.

- **Glass Transition (T_g):** After melting and subsequent cooling, Isomalt can form a glassy, amorphous state. Upon reheating, this amorphous form exhibits a glass transition, which is a second-order transition observed as a step change in the heat capacity. This typically occurs around 60°C.
- **Dehydration:** A significant endothermic peak is observed around 100°C, corresponding to the release of the two molecules of water of crystallization from the GPM dihydrate component. The onset of this event is dependent on the heating rate.
- **Melting (T_m):** Crystalline Isomalt melts over a broad range, typically between 130°C and 160°C, with a characteristic peak temperature between 142°C and 150°C. This broadness is due to it being a mixture of isomers.



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Caption: Idealized sequence of thermal events for Isomalt in a DSC scan.

Quantitative DSC Data for Isomalt

The following table summarizes key quantitative data obtained from the DSC analysis of standard Isomalt.

Thermal Event	Parameter	Typical Value	Reference(s)
Glass Transition	Onset Temperature (T _g)	~60°C	
Dehydration	Peak Temperature	~100°C	
Melting	Peak Temperature (T _m)	142 - 150°C	
Enthalpy of Fusion (ΔfusH)	~115 J/g		

Thermogravimetric Analysis (TGA) of Isomalt

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For Isomalt, it is primarily used to quantify moisture and water of crystallization content and to determine its thermal stability and decomposition temperature.

Experimental Protocol: TGA

A standard TGA protocol for analyzing Isomalt is as follows.

- **Sample Preparation:** A representative sample of Isomalt (typically 5-15 mg) is used. Grinding is not as critical as for DSC but ensures homogeneity.
- **Crucible:** The sample is placed in an open TGA pan, often made of platinum or alumina.
- **Instrument Setup:**
 - **Atmosphere:** An inert atmosphere (e.g., Nitrogen) is used to study thermal decomposition without oxidation. The flow rate is kept constant (e.g., 20-50 mL/min).
 - **Temperature Program:** The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant, linear heating rate.
 - **Heating Rate:** A typical heating rate is 10 °C/min.

- **Data Acquisition:** The instrument continuously records the sample's mass as a function of temperature. The resulting curve, or thermogram, plots percent mass loss versus temperature.

Expected Thermal Events in an Isomalt TGA Thermogram

The TGA curve for Isomalt shows distinct mass loss stages.

- **Initial Moisture Loss:** A small, initial mass loss below 100°C may be observed, corresponding to the evaporation of surface moisture.
- **Loss of Water of Crystallization:** A distinct mass loss step occurs, corresponding to the endothermic dehydration event seen in DSC. This confirms the release of bound water from the GPM dihydrate.
- **Thermal Decomposition:** At higher temperatures, typically starting above 160°C, Isomalt begins to decompose. This is characterized by a significant and often multi-stage mass loss, eventually leaving a carbonaceous residue.

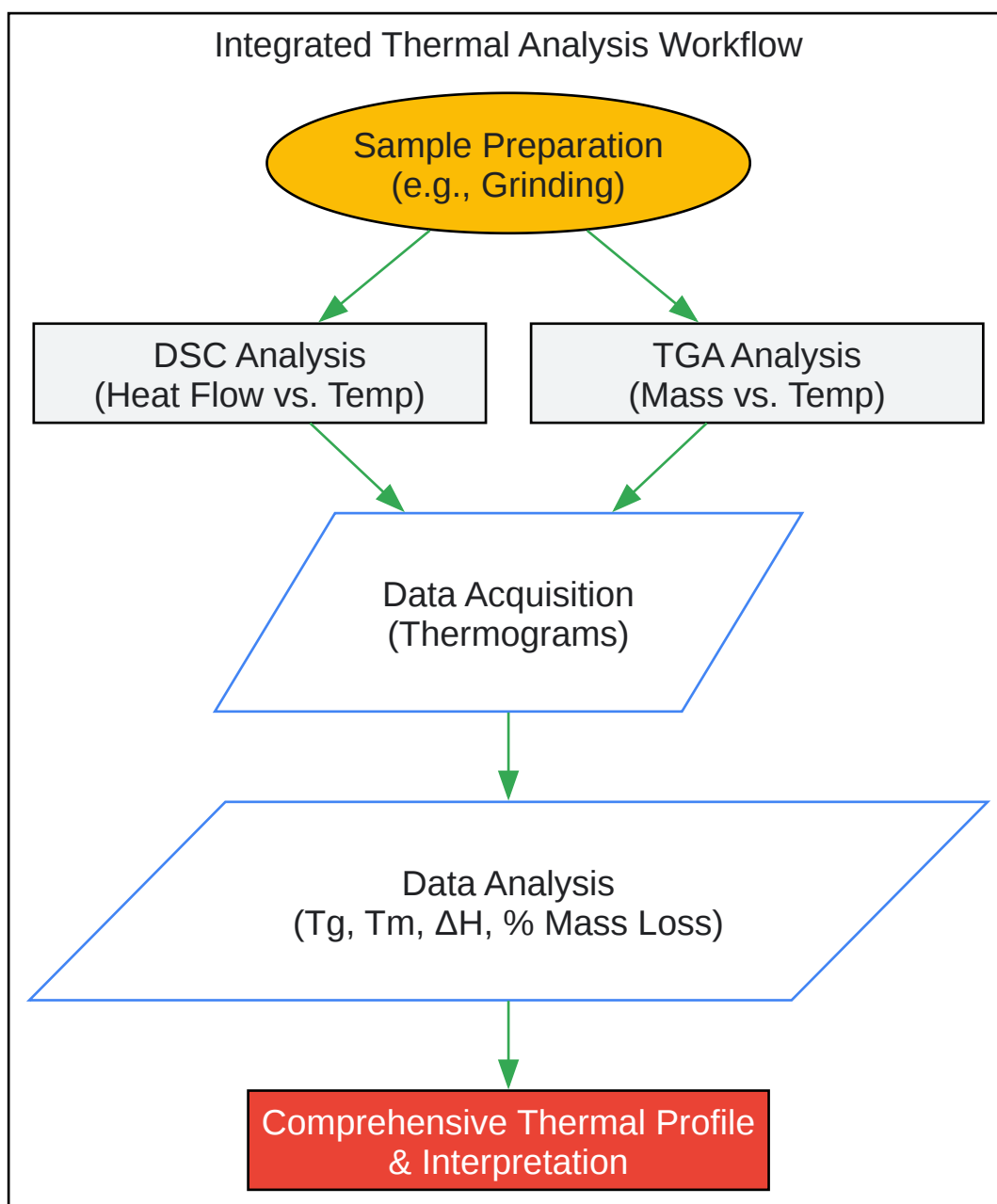
Quantitative TGA Data for Isomalt

The table below summarizes the expected quantitative results from a TGA experiment on Isomalt.

Thermal Event	Parameter	Typical Value	Reference(s)
Decomposition	Onset Temperature (Td)	>160°C	
Water of Crystallization	Mass Loss (%)	~5.7% (Theoretical for GPM dihydrate)	
Final Residue	Mass (%) at 600°C	Varies depending on conditions	

Integrated Experimental Workflow and Data Interpretation

Using DSC and TGA in conjunction provides a comprehensive thermal profile of a material. The TGA data confirms that mass loss is associated with specific endothermic or exothermic events observed in the DSC thermogram.



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Caption: Workflow for the comprehensive thermal analysis of Isomalt.

For Isomalt, the TGA thermogram confirms that the endotherm around 100°C in the DSC trace is due to a mass loss event (dehydration) and not a phase change like melting. Similarly, the DSC can show if the decomposition process identified by TGA is endothermic or exothermic.

Conclusion

The thermal analysis of Isomalt using DSC and TGA provides critical data for researchers and formulation scientists. DSC elucidates key phase transitions including glass transition, dehydration, and melting, while TGA quantifies thermal stability and compositional changes related to water content and decomposition. Together, these techniques offer a robust methodology for characterizing the physicochemical properties of Isomalt, ensuring its proper application and performance in pharmaceutical and food products.

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